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molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No. B074075
M. Wt: 258.32 g/mol
InChI Key: ZGADWVQZLQNWHP-UHFFFAOYSA-N
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Patent
US07531546B2

Procedure details

Acetic acid (56.8 ml) and sulfuric acid (11.8 ml) are added to 1-benzyl-4-cyanomethyl-piperidine-4-carbonitrile (27.2 g, 0.114 mmol) at ambient temperature. The reaction mixture is stirred at 125 C.° for 1 h, cooled down to the room temperature and added to saturated NaOH aq. to adjust to pH 6.0. The mixture is extracted with dichloromethane. The combined extracts are washed with H2O and brine, dried over sodium sulfate and evaporated down to give 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (three steps yield: 81.8%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
56.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH2:6]([N:13]1[CH2:18][CH2:17][C:16]([CH2:21][C:22]#[N:23])([C:19]#N)[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-:24].[Na+]>C(O)(=O)C>[CH2:6]([N:13]1[CH2:14][CH2:15][C:16]2([C:19](=[O:24])[NH:23][C:22](=[O:2])[CH2:21]2)[CH2:17][CH2:18]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)CC#N
Name
Quantity
56.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 125 C.° for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
The combined extracts are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CC(NC2=O)=O)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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